Product packaging for 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid(Cat. No.:CAS No. 859163-61-4)

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid

Cat. No.: B587175
CAS No.: 859163-61-4
M. Wt: 207.229
InChI Key: VGGHZGMYGRBYIO-SSDOTTSWSA-N
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Description

Historical Context and Evolution of Benzoic Acid Derivatives in Chemical Research

Benzoic acid, first described in the 16th century, has a rich history, initially sourced from gum benzoin. researchgate.netresearchgate.net Its journey from a natural product to a key industrial chemical has been marked by significant milestones. Early industrial production methods in the late 1800s relied on the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride (B1165640). nih.gov Today, the landscape has shifted towards more environmentally benign processes, with the oxidation of toluene (B28343) in the presence of air now being the predominant manufacturing method. nih.gov

The utility of benzoic acid and its derivatives is vast and varied. They serve as crucial precursors in the synthesis of a multitude of organic compounds. researchgate.net Historically, the antifungal properties of benzoic acid, discovered in 1875, led to its use as a food preservative, a practice that continues today with its salts. researchgate.netresearchgate.net In the realm of medicinal chemistry, benzoic acid derivatives have been investigated for a range of biological activities, including anticancer properties. calpaclab.comresearchgate.net The evolution of synthetic methodologies has allowed for the creation of a diverse library of substituted benzoic acids, enabling fine-tuning of their physical and biological properties for specific applications. nih.gov

Significance of Chirality in Organic Synthesis and Molecular Recognition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in organic synthesis and biological systems. wikipedia.org The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors or enzymes, can differ significantly. researchgate.netscielo.br This enantioselectivity is the basis of molecular recognition, a process governed by noncovalent interactions that allows for specific binding between molecules. nih.govresearchgate.net

The importance of chirality is particularly pronounced in the pharmaceutical industry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. scielo.brnih.gov This has led to a paradigm shift from the development of racemic mixtures (equal amounts of both enantiomers) to single-enantiomer drugs. nih.gov Consequently, the development of methods for chiral resolution—the separation of a racemic mixture into its constituent enantiomers—and asymmetric synthesis—the selective synthesis of a single enantiomer—has become a major focus of research. wikipedia.orgtcichemicals.com Techniques such as crystallization of diastereomeric salts and chiral chromatography are pivotal in obtaining enantiomerically pure compounds. wikipedia.orglibretexts.org

Overview of N-Acetyl Amino Acid Derivatives as Versatile Synthetic Intermediates and Chiral Building Blocks

N-acetyl amino acids, which are derivatives of amino acids where the amino group is protected by an acetyl group, are highly valuable and versatile building blocks in organic synthesis. The acetylation of the amino group serves several purposes: it protects the amine from unwanted reactions, modifies the solubility and electronic properties of the molecule, and can influence the stereochemical outcome of subsequent reactions. researchgate.net

These derivatives are particularly important as chiral synthons. tcichemicals.com Starting from naturally occurring, enantiomerically pure amino acids, chemists can generate a wide array of complex chiral molecules. nih.gov The N-acetyl group can act as a directing group or a chiral auxiliary, influencing the stereoselectivity of reactions at adjacent or nearby positions. For example, N-acyl oxazolidinones, which can be derived from N-acetyl amino acids, are powerful chiral auxiliaries used in asymmetric aldol (B89426) reactions. uwindsor.ca The development of catalytic asymmetric methods for the synthesis of α-chiral carboxylic acids, including N-acetyl amino acids, has been a significant area of advancement. nih.gov

The biological relevance of N-acetylated amino acids is also an area of active investigation. They are found endogenously, and their roles in metabolism and signaling are being increasingly recognized. nih.govnih.gov

Research Landscape and Specific Focus on 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid

The compound this compound belongs to the class of chiral α-arylpropionic acids, a structural motif found in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. researchgate.net The "(1R)" designation specifies the absolute stereochemistry at the chiral center, highlighting its nature as a single enantiomer. Its structure combines a benzoic acid moiety with an N-acetylated chiral ethylamine (B1201723) side chain.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable chiral building block in medicinal chemistry and materials science. The synthesis of its precursor, (R)-4-(1-aminoethyl)benzoic acid, can be achieved through methods like enzymatic resolution of the corresponding racemic methyl ester. google.com This precursor can then be acetylated to yield the target compound.

The presence of the carboxylic acid group allows for further functionalization, such as esterification or amidation, while the N-acetyl group provides a stable, protected amine. The chiral center makes it a candidate for use in asymmetric synthesis or as a chiral ligand in catalysis. Given the biological activity of many chiral benzoic acid derivatives, it is plausible that this compound or its derivatives could be investigated for pharmacological properties.

Below are tables detailing the properties of the closely related precursor and general properties of N-acetyl amino acids, which provide context for the expected characteristics of this compound.

Table 1: Properties of Related Precursor Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-4-(1-Aminoethyl)benzoic acid hydrochloride1134776-39-8C₉H₁₂ClNO₂201.65
(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride1097196-96-7C₁₀H₁₄ClNO₂215.68

Data sourced from commercial supplier information. calpaclab.comsigmaaldrich.com

Table 2: General Properties of N-Acetyl Amino Acids

PropertyDescription
Physical State Typically crystalline solids at room temperature.
Solubility Solubility varies depending on the nature of the amino acid side chain and the presence of the acetyl group, which can affect polarity.
Chirality Retain the chirality of the parent amino acid, making them valuable chiral building blocks.
Reactivity The acetyl group protects the amine, allowing for selective reactions at the carboxylic acid functionality. The acetyl group can be removed under specific conditions if the free amine is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B587175 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid CAS No. 859163-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-1-acetamidoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGHZGMYGRBYIO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis Methodologies for 4 1r 1 Acetylamino Ethyl Benzoic Acid

Retrosynthetic Analysis and Identification of Key Chiral Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify the key bond disconnections and strategic transformations required for a successful synthesis.

For 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid, the most logical initial disconnection is the amide bond. This simplifies the target molecule into two key components: a chiral amine, (R)-4-(1-aminoethyl)benzoic acid bldpharm.com, and a simple acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The primary synthetic challenge is therefore reduced to the stereoselective synthesis of the chiral amine precursor.

Further disconnection of the (R)-4-(1-aminoethyl)benzoic acid at the C-N bond of the stereocenter leads to two main types of prochiral precursors:

A Prochiral Ketone: 4-Acetylbenzoic acid (or its ester derivative). The introduction of the amino group and the simultaneous or subsequent setting of the stereocenter is a key strategy.

A Prochiral Enamide: 4-[1-(Acetylamino)vinyl]benzoic acid (or its ester). The asymmetric reduction of the carbon-carbon double bond is a direct and efficient route to the target structure.

The synthesis of the achiral aromatic framework can be accomplished using standard organic chemistry techniques. For instance, Friedel-Crafts acylation of a suitable toluene (B28343) derivative followed by oxidation of the methyl group to a carboxylic acid, or the direct Friedel-Crafts acylation of a benzoic acid ester, can provide the necessary 4-acetylbenzoic acid precursor. youtube.com The focus of advanced methodologies, however, is on the enantioselective formation of the crucial (1R)-stereocenter.

Enantioselective Approaches for the (1R)-Stereocenter Formation

The creation of the specific (1R)-stereocenter can be achieved through several powerful synthetic strategies, each with distinct advantages. These methods are broadly categorized into catalytic asymmetric synthesis, chiral auxiliary-mediated synthesis, and enzymatic transformations.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a preferred method in industrial-scale synthesis.

One of the most robust methods for generating chiral amines is the asymmetric hydrogenation of prochiral enamides. In this approach, a precursor such as an ester of 4-[1-(acetylamino)vinyl]benzoic acid is hydrogenated using a transition metal complexed with a chiral ligand.

The catalyst system, typically based on rhodium, ruthenium, or more recently, earth-abundant metals like nickel, transfers hydrogen across the double bond in a stereocontrolled manner. nih.govrsc.org The facial selectivity of this addition is dictated by the chiral environment created by the ligand. A variety of bidentate phosphine (B1218219) ligands, such as those from the DuPhos, Josiphos, and BenzP* families, have proven effective in similar transformations, often yielding products with excellent enantiomeric excess (e.e.). nih.gov

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Prochiral Enamides Note: Data are illustrative and based on typical results for analogous substrates.

Catalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Temp (°C)Yield (%)e.e. (%)
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosMethanol1025>95>98
Ru(OAc)₂(R)-BINAPEthanol (B145695)5050>95>96
Ni(OAc)₂·4H₂O(R,R)-BenzP*TFE3050>99>99

Beyond hydrogenation, other catalytic asymmetric reactions can be employed. Asymmetric transfer hydrogenation, which uses hydrogen donors like isopropanol (B130326) or formic acid instead of H₂ gas, offers an alternative under milder conditions. Another approach is the asymmetric reduction of a ketimine derived from 4-acetylbenzoic acid, where a chiral catalyst controls the addition of a hydride to the C=N bond.

This strategy involves covalently bonding a chiral molecule, known as a chiral auxiliary, to a prochiral substrate. wikipedia.orgsigmaaldrich.com The auxiliary directs a subsequent diastereoselective reaction before being cleaved, yielding the enantiomerically enriched product. The auxiliary can often be recovered and reused. wikipedia.org

A highly effective and common method for synthesizing chiral amines involves the use of N-tert-butanesulfinamide (Ellman's auxiliary). nih.gov The synthesis proceeds via the following steps:

Condensation: The prochiral ketone, 4-acetylbenzoic acid methyl ester, is condensed with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl ketimine.

Diastereoselective Reduction: The C=N bond of the ketimine is reduced using a simple hydride reagent like sodium borohydride (B1222165) (NaBH₄). The bulky sulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face, thus creating the desired stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed under mild acidic conditions to release the free chiral amine.

Acetylation: The resulting (R)-4-(1-aminoethyl)benzoic acid ester is acetylated to yield the final product.

Other auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, can also be adapted for stereoselective additions to create the desired chiral center. nih.govwilliams.edu

Table 2: Common Chiral Auxiliaries and Expected Diastereoselectivity Note: Data are illustrative and based on established protocols for similar transformations.

Chiral AuxiliarySubstrateKey TransformationTypical Diastereomeric Ratio (d.r.)
(R)-tert-Butanesulfinamide4-Acetylbenzoic acid esterReduction of ketimine>95:5
(1S,2S)-Pseudoephenamine4-Bromobenzoic acid derivativeα-Alkylation>97:3
(R)-4-Benzyl-2-oxazolidinonePropionyl derivativeAlkylation with benzyl (B1604629) bromide>98:2

Enzymes are biological catalysts that often exhibit near-perfect stereospecificity, making them powerful tools in asymmetric synthesis. nih.gov Chemoenzymatic methods combine the selectivity of enzymes with traditional chemical reactions. researchgate.netnih.gov

Two primary chemoenzymatic strategies are applicable for synthesizing this compound:

Kinetic Resolution: This method starts with a racemic mixture of 4-(1-aminoethyl)benzoic acid or its ester. A lipase (B570770) enzyme, such as Candida antarctica Lipase B (CALB), is used with an acyl donor (e.g., ethyl acetate). mdpi.com The enzyme will selectively acylate one enantiomer—ideally the (R)-enantiomer—at a much faster rate than the other. This allows for the separation of the desired (R)-acylated product from the unreacted (S)-amine.

Asymmetric Reduction: A prochiral ketone (4-acetylbenzoic acid) can be asymmetrically reduced to the corresponding chiral alcohol using a ketoreductase (KRED) enzyme and a cofactor like NADPH. The resulting (R)-alcohol can then be converted to the amine with inversion of stereochemistry via standard chemical methods (e.g., Mitsunobu reaction), followed by acetylation.

Table 3: Chemoenzymatic Approaches for (1R)-Stereocenter Formation Note: Data are illustrative and based on typical enzymatic performance.

EnzymeReaction TypeSubstrateProductTypical e.e. (%)
Candida antarctica Lipase B (CALB)Kinetic Resolution (Acylation)rac-4-(1-Aminoethyl)benzoic acid esterThis compound ester>99
Ketoreductase (KRED)Asymmetric Reduction4-Acetylbenzoic acid(R)-4-(1-Hydroxyethyl)benzoic acid>99
Ene-reductase (ERED)Asymmetric Reduction4-[1-(Acetylamino)vinyl]benzoic acidThis compound>99

Asymmetric Catalysis Strategies

Regioselective Functionalization of the Aromatic Benzoic Acid Moiety

Achieving the specific para-substitution pattern of this compound is a critical challenge in its synthesis. The regioselectivity of reactions on the benzene (B151609) ring is governed by the directing effects of the substituents already present. libretexts.org The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.orgyoutube.com Therefore, direct electrophilic aromatic substitution on benzoic acid would unfavorably yield the meta-substituted product. youtube.comtruman.edu

To achieve the desired para-substitution, synthetic strategies must circumvent the meta-directing influence of the carboxyl group. Common approaches include:

Beginning with a para-substituted precursor: A frequent strategy is to start with a commercially available para-substituted benzene derivative where the desired functionality is already in place or can be easily converted. For instance, a synthesis could commence with 4-ethylbenzoic acid, which would then require the introduction of the amino group at the benzylic position, followed by acylation. Another route might start from toluene, which can be oxidized to benzoic acid after other necessary groups have been installed. youtube.com

Orth-para directing group strategy: One could start with a precursor bearing a strong ortho-para directing group, such as an amino or hydroxyl group. pressbooks.pub For example, starting with 4-aminobenzoic acid ethyl ester allows for modifications to the amino group or other parts of the molecule, with the ester later being hydrolyzed to the carboxylic acid. orgsyn.org The amino group strongly directs incoming electrophiles to the positions ortho to it, which are meta to the carboxyl group.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds at specific positions, guided by a directing group (DG). nih.gov While the carboxylate group itself typically directs functionalization to the ortho position, specialized templates and catalysts can achieve meta-functionalization. nih.govscispace.comresearchgate.net Although less direct for achieving para-substitution, these advanced methods highlight the evolving tools available for controlling regioselectivity in complex aromatic systems. dntb.gov.uaacs.org

The choice of strategy depends on the availability of starting materials, reaction efficiency, and the need to avoid harsh conditions that could compromise the chiral center introduced in other steps.

Strategy Description Key Consideration
Para-Precursor Utilizes a starting material that already possesses the required 1,4-substitution pattern.Availability and cost of the starting material.
Ortho-Para Director Employs a powerful activating group (e.g., -NH2, -OH) to control the position of subsequent functionalization.The directing group may need to be modified or removed later in the synthesis.
Directed C-H Functionalization Uses a directing group in conjunction with a transition metal catalyst to activate a specific C-H bond.Primarily developed for ortho and meta positions; para-selection is less common and more complex. nih.govscispace.com

Formation of the Acetylamino Group

The acetylamino moiety, an amide, is a key functional group in the target molecule. Its formation is typically achieved through the N-acylation of a corresponding chiral amine precursor, 4-[(1R)-1-aminoethyl]benzoic acid.

N-acylation is a fundamental transformation in organic chemistry, particularly in peptide synthesis and the modification of amino acids. researchgate.net The reaction involves treating an amine with an acylating agent to form an amide bond. Several classes of reagents are effective for this purpose.

Acyl Chlorides: Acetyl chloride is a highly reactive acylating agent that can efficiently acetylate amines. The reaction is often performed in the presence of a base (like potassium carbonate or a tertiary amine) to neutralize the HCl byproduct. researchgate.net This method is straightforward but the high reactivity of acyl chlorides can sometimes be incompatible with sensitive functional groups elsewhere in the molecule. semanticscholar.org

Acid Anhydrides: Acetic anhydride is another common and effective acetylating agent. It is less reactive than acetyl chloride, which can offer better selectivity. The reaction produces acetic acid as a byproduct, which may also require a base for neutralization.

Active Esters: For more controlled and milder acylation, active esters are frequently employed. researchgate.net These are esters with good leaving groups, such as N-hydroxysuccinimide (NHS) esters or 4-methoxyphenyl (B3050149) esters, which react selectively with the amino group under mild conditions. semanticscholar.orgnih.gov These reagents are particularly valuable in complex syntheses where minimizing side reactions is crucial. nih.gov

Acylating Agent Typical Conditions Advantages Disadvantages
Acetyl Chloride Aprotic solvent, base (e.g., K2CO3, Et3N)High reactivity, fast reactionLow selectivity, harsh byproduct (HCl)
Acetic Anhydride With or without solvent, often with a baseReadily available, moderate reactivityCan require heating, byproduct is acidic
Active Esters (e.g., Ac-O-NHS) Aqueous or organic solvent, mild pHHigh selectivity, mild conditionsRequires pre-synthesis of the reagent

Selective amide bond formation is critical, especially when other nucleophilic groups (like the carboxylic acid) are present in the molecule. While direct acylation of the amine is standard, modern coupling methods provide robust alternatives that avoid the need for highly reactive acylating agents. These methods typically involve the in-situ activation of a carboxylic acid (acetic acid in this case) followed by reaction with the amine.

Common coupling reagents include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation between a carboxylic acid and an amine. ucl.ac.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and minimize racemization. researchgate.net

Enzyme-Catalyzed Formation: Biocatalysis offers a green and highly selective alternative for amide bond synthesis. rsc.org Lipases, for example, can catalyze the acylation of amines, often with high enantioselectivity, in aqueous or low-water systems. rsc.org ATP-dependent enzymes can also form amide bonds with exceptional specificity in aqueous media. rsc.org

These techniques are central to creating the chiral amide structure found in many biologically active molecules. researchgate.netiupac.org

Multi-Step Synthetic Sequences and Optimization Strategies

The synthesis of this compound is a multi-step process where the order of reactions is critical to success. youtube.comtruman.edu A plausible and efficient synthetic route must strategically build the molecule to ensure correct regiochemistry and preserve the stereochemistry of the chiral center.

A logical synthetic pathway could start from a chiral precursor, such as (R)-1-phenylethylamine. The sequence would involve:

Protection of the Amine: The chiral amine is first protected, for example, as an amide, to prevent it from interfering with subsequent reactions.

Friedel-Crafts Acylation: Introduction of an acetyl group onto the phenyl ring at the para position. The bulky protected amine group would sterically favor para-substitution.

Oxidation: The newly introduced methyl ketone is oxidized to a carboxylic acid using a strong oxidizing agent (e.g., KMnO4 or NaOCl). This step converts the acetyl group into the desired benzoic acid moiety. youtube.comtruman.edu

Deprotection and N-Acylation: The protecting group on the amine is removed, and the now-free amino group is acetylated using one of the methods described in section 2.4 to yield the final product.

Optimization of such a sequence involves a careful selection of reagents, solvents, and reaction conditions at each step to maximize yield and purity. Key optimization points include:

Choice of Protecting Group: The protecting group for the amine must be stable during the acylation and oxidation steps but easily removable without affecting other parts of the molecule.

Oxidation Conditions: The oxidation step must be selective for the methyl ketone without affecting the benzylic C-H bond of the ethylamine (B1201723) side chain.

Purification at Each Step: Intermediate purification is essential to prevent the accumulation of impurities that could complicate subsequent reactions.

Advanced Purification and Isolation Techniques for Enantiomeric Purity

Ensuring the final product is the pure (1R)-enantiomer is paramount. Even with a stereoselective synthesis, some amount of the (1S)-enantiomer may be present. Advanced purification techniques are therefore required to achieve high enantiomeric excess (ee). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. nih.govresearchgate.net The racemic or enantiomerically-enriched mixture is passed through a column containing a chiral stationary phase (CSP). chiralpedia.comscas.co.jpsigmaaldrich.com The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation. researchgate.netchiraltech.com Crown ether-based and cyclodextrin-based CSPs are among those used for separating chiral compounds, including those with primary amine or carboxylic acid functionalities. nih.gov

Crystallization-Based Resolution: Crystallization is an industrially favored method for separating enantiomers. rsc.org

Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. chiralpedia.comlibretexts.org These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent. libretexts.org The desired enantiomer is then recovered by breaking the salt.

Preferential Crystallization: This method is applicable if the racemate forms a conglomerate (a physical mixture of separate enantiomeric crystals). rsc.org By seeding a supersaturated solution of the racemate with a pure crystal of the desired enantiomer, that enantiomer will crystallize out selectively. rsc.orgnih.gov

Enantioselective Dissolution: This kinetic resolution technique involves dissolving a racemic solid in a solvent where one enantiomer dissolves faster than the other, often aided by a chiral additive, allowing for the enrichment of the less soluble enantiomer in the solid phase. rsc.org

The choice of method depends on the scale of the purification, the properties of the compound, and the required level of enantiomeric purity. Often, a combination of techniques is employed to achieve the desired specification.

Technique Principle Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.comAnalytical determination of enantiomeric excess (ee) and preparative separation. scas.co.jp
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities using a chiral resolving agent. chiralpedia.comlibretexts.orgLarge-scale industrial separation of chiral acids or bases.
Preferential Crystallization Seeding a supersaturated solution of a conglomerate racemate to crystallize one enantiomer. rsc.orgIndustrial separation for conglomerate-forming compounds.
Enantioselective Crystallization Use of chiral auxiliaries or surfaces to induce the crystallization of a specific enantiomer. nih.govresearchgate.netEmerging technique for controlled chiral separation.

Based on a comprehensive review of available scientific literature, there is insufficient detailed research data specifically for the chemical compound This compound to generate the in-depth article as outlined in the user's request. The provided structure requires specific experimental findings on its stereochemical analysis and chiral recognition, which are not present in the public domain.

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Stereochemical Analysis and Chiral Recognition of 4 1r 1 Acetylamino Ethyl Benzoic Acid

Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of a chiral substance with left and right circularly polarized light. This differential interaction provides information about the three-dimensional arrangement of atoms in a molecule. For 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid, the key chromophores contributing to the chiroptical signals are the acetamido group (-NHCOCH₃) and the benzoic acid moiety. The spatial relationship between these chromophores, dictated by the conformation around the chiral center, governs the observed spectra.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays one or more "Cotton effects," which are characteristic anomalous dispersion curves in the vicinity of the absorption bands of the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

For this compound, the chromophores expected to give rise to Cotton effects are the phenyl ring of the benzoic acid and the amide group of the acetylamino substituent. The benzene (B151609) ring exhibits electronic transitions around 200-220 nm (the E₂ band) and 250-280 nm (the B band), while the n→π* transition of the amide carbonyl occurs around 210-240 nm.

Table 1: Representative Optical Rotatory Dispersion Data for this compound in Methanol

Wavelength (nm)Specific Rotation [α] (degrees)
589 (Na-D line)+45.0
436+95.0
405+120.0
365+180.0
334+290.0
313+450.0
302+600.0
297+710.0
289 (Peak)+850.0
280 (Trough)-300.0
265-1500.0
254-2200.0

Note: The data in this table is illustrative and based on the expected chiroptical properties of similar compounds. Actual experimental values may vary.

The data illustrates a positive Cotton effect with a peak around 289 nm and a trough at lower wavelengths, which is characteristic for such chiral aromatic compounds.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. ECD provides more detailed information than ORD as it shows distinct bands for each electronic transition, and the sign of these bands is directly related to the chirality of the molecule.

The ECD spectrum of this compound is expected to be dominated by the electronic transitions of the benzoic acid and the amide chromophores. The π→π* transitions of the aromatic ring and the n→π* and π→π* transitions of the amide group are all electronically active and will produce ECD signals. The spatial orientation of these groups relative to each other due to the chiral center leads to the observed circular dichroism. researchgate.netresearchgate.net

For the (R)-enantiomer, specific signed ECD bands are predicted. The weak n→π* transition of the benzoic acid carbonyl and the amide carbonyl will appear at longer wavelengths, while the more intense π→π* transitions will be observed at shorter wavelengths. The sign of the Cotton effects in the ECD spectrum can often be predicted by applying empirical rules, such as the sector rules for the benzene chromophore. researchgate.net For an (R)-configured α-substituted benzoic acid, a positive Cotton effect for the ¹Lₐ band (around 230-240 nm) and a negative Cotton effect for the ¹Lₑ band (around 270-280 nm) are generally expected.

Table 2: Predicted Electronic Circular Dichroism (ECD) Spectral Data for this compound in Acetonitrile

Wavelength (λ_max, nm)Molar Ellipticity (Δε)Transition
275-1.5¹Lₑ (Aromatic)
238+8.0¹Lₐ (Aromatic) / n→π* (Amide)
215-12.5π→π* (Amide)
195+20.0¹B (Aromatic)

Note: The data in this table is illustrative and based on theoretical predictions and data from structurally similar compounds. Actual experimental values may vary.

The predicted ECD spectrum provides a more resolved picture of the chiroptical properties compared to ORD. The signs and magnitudes of the different Cotton effects offer a detailed fingerprint for the (R)-enantiomer of this compound, which is invaluable for its unambiguous stereochemical assignment. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical first step in the characterization of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid. This technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₁₁H₁₃NO₃. By comparing the measured mass to the calculated theoretical mass with high precision (typically to within 5 ppm), the molecular formula can be confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable structural insights. Key expected fragments would likely arise from the cleavage of the amide bond, the loss of the acetyl group, and the decarboxylation of the benzoic acid moiety. A detailed analysis of these fragments would help to piece together the connectivity of the molecule.

Table 1: Anticipated HRMS Data

Analysis Type Expected Information
Full Scan MS Determination of exact mass and confirmation of elemental formula (C₁₁H₁₃NO₃).

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of the chiral center.

¹H and ¹³C NMR for Core Structure and Connectivity

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methine proton at the chiral center, the methyl protons of the ethyl group, and the methyl protons of the acetyl group, as well as the amide and carboxylic acid protons. The chemical shifts, integration values, and coupling patterns of these signals would provide initial information about the electronic environment and neighboring protons for each part of the molecule.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, the chiral methine carbon, and the methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 165 - 185
Aromatic (C₆H₄) 7.0 - 8.5 120 - 150
Amide (-NH) 7.5 - 9.0 -
Chiral Methine (-CH) 4.5 - 5.5 45 - 60
Acetyl Methyl (-COCH₃) 1.8 - 2.5 20 - 30
Ethyl Methyl (-CHCH₃) 1.2 - 1.8 15 - 25

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial Relationships and Stereochemical Proximity

To unambiguously assign the complex NMR data, a suite of 2D NMR experiments would be required:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the methine proton and the adjacent methyl protons of the ethyl group, as well as the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly important for confirming the stereochemistry and the preferred conformation of the molecule in solution by observing through-space interactions, for example, between the amide proton and the methine proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. These spectra would be used to confirm the presence of key functional groups.

Table 3: Expected Vibrational Frequencies

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Scattering (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500-3300 (broad) Weak
N-H stretch (Amide) 3200-3400 Moderate
C-H stretch (Aromatic/Aliphatic) 2850-3100 Strong
C=O stretch (Carboxylic Acid) 1680-1720 Moderate
C=O stretch (Amide I) 1630-1680 Moderate
N-H bend (Amide II) 1510-1570 Weak

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Confirmation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state, confirming bond lengths, bond angles, and the precise arrangement of atoms. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration of the stereocenter, in this case, confirming the (R)-configuration. This would provide unequivocal proof of the molecule's stereochemistry.

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Assignment

In the absence of a single crystal suitable for X-ray crystallography, Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute stereochemistry in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with a spectrum predicted from quantum chemical calculations for the (R)-enantiomer, the absolute configuration can be confidently assigned.

Computational and Theoretical Investigations of 4 1r 1 Acetylamino Ethyl Benzoic Acid

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

The foundation of any computational study of a molecule like 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid is the determination of its most stable three-dimensional structure, known as the optimized molecular geometry. This is typically achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method for molecules of this size. uc.pt

A common approach involves using a functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p). uc.pt The chosen basis set dictates the flexibility the calculation has to model the electron orbitals. The geometry optimization process systematically alters the positions of the atoms in the molecule until the lowest energy conformation is found on the potential energy surface. At this minimum, the net forces on all atoms are essentially zero.

From this optimized geometry, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These electronic properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and electronic transitions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond LengthC(carboxyl)-C(aromatic)1.49 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.36 Å
N-C (amide)1.34 Å
C=O (amide)1.24 Å
Bond AngleO=C-O (carboxyl)123.0°
C(aromatic)-C(ethyl)-N110.5°
Dihedral AngleH-N-C(ethyl)-C(aromatic)150.0°

Note: The data in this table is illustrative and not from a published study on this specific molecule.

Conformational Analysis and Exploration of Energy Landscapes

Molecules with rotatable single bonds, such as the ethylamino and carboxyl groups in this compound, can exist in multiple spatial arrangements called conformations. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the molecule's flexibility.

This process typically begins with a systematic or stochastic search of the conformational space by rotating key dihedral angles. For each generated conformation, a preliminary geometry optimization and energy calculation are performed using a computationally less expensive method. The low-energy conformers are then subjected to full geometry optimization and energy calculation at a higher level of theory, such as DFT. uc.pt The results allow for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. The global minimum on this landscape corresponds to the most stable conformation, while other local minima represent other stable, albeit higher-energy, conformers. The relative energies of these conformers, often expressed in kcal/mol or kJ/mol, determine their population at a given temperature according to the Boltzmann distribution.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions, ECD Spectra)

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the isotropic shielding tensors of nuclei like ¹H and ¹³C. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info Comparing the predicted chemical shifts with experimental data can confirm the proposed structure and aid in the assignment of ambiguous signals. docbrown.infofiu.edu

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, usually performed at the same level of theory as the geometry optimization, can predict the wavenumbers and intensities of the vibrational bands. uc.pt These calculations are based on the harmonic oscillator approximation. To account for anharmonicity and other systematic errors, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. uc.pt

UV-Vis Transitions: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the vertical excitation energies and oscillator strengths of electronic transitions. acs.org These correspond to the absorption maxima (λ_max) and intensities of the bands in the UV-Vis spectrum.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules like this compound, Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration. TD-DFT can also be used to predict the ECD spectrum by calculating the rotatory strengths of the electronic transitions. acs.orgtechnologynetworks.com The simulated ECD spectrum is then compared with the experimental spectrum. A good match between the signs and relative intensities of the Cotton effects allows for the unambiguous assignment of the (R) or (S) configuration of the chiral center. technologynetworks.com

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectrum TypeParameterPredicted ValueAssignment
¹³C NMRChemical Shift (δ)172 ppmCarboxyl Carbon (COOH)
¹³C NMRChemical Shift (δ)170 ppmAmide Carbonyl (C=O)
¹H NMRChemical Shift (δ)12.5 ppmCarboxyl Proton (COOH)
IRFrequency1710 cm⁻¹Carboxyl C=O Stretch
IRFrequency1660 cm⁻¹Amide I Band (C=O Stretch)
UV-Visλ_max245 nmπ → π* transition (aromatic)
ECDCotton EffectPositive at 245 nmCorresponds to π → π* transition

Note: The data in this table is illustrative and not from a published study on this specific molecule.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry can be used to model hypothetical chemical reactions involving this compound, such as its synthesis or degradation. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the transition state structure is a key step in understanding the reaction mechanism. Once found, frequency calculations are performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical factor in determining the reaction rate. nih.gov Such studies can elucidate reaction pathways, predict the feasibility of a reaction, and explain stereochemical outcomes. mdpi.com

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions, including Hydrogen Bonding

Non-covalent interactions, particularly hydrogen bonds, play a decisive role in the structure, stability, and function of molecules like this compound. This molecule has several hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens).

Intermolecular Interactions: In the solid state or in solution, intermolecular hydrogen bonds are crucial. The carboxylic acid groups of two molecules can form a strong dimeric structure, a common motif for benzoic acids. ucl.ac.uk Additionally, hydrogen bonds can form between the amide groups of different molecules or between the solute molecule and solvent molecules.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. These analyses can identify bond critical points between the atoms involved in a hydrogen bond and calculate the interaction energy, providing a deeper understanding of the forces that govern the molecule's behavior and its interactions with its environment. nih.gov

Reactivity, Reaction Mechanisms, and Strategic Functional Group Transformations

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations, making it a prime site for molecular modification.

Esterification and Amidation Reactions for Derivatization

Esterification and amidation are fundamental reactions for the derivatization of carboxylic acids, including 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid. These transformations are crucial for altering the compound's polarity, solubility, and biological interactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org For instance, reacting this compound with ethanol (B145695) and a catalytic amount of concentrated sulfuric acid would yield ethyl 4-[(1R)-1-(acetylamino)ethyl]benzoate. libretexts.org The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Amidation: The formation of an amide bond from the carboxylic acid group offers another route for derivatization. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive species. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with an amine to form the desired amide. nih.gov Alternatively, a wide array of coupling agents can facilitate direct amide bond formation under milder conditions. organic-chemistry.orgrsc.orgnih.govrsc.org These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), are widely used in peptide synthesis and can be applied to the amidation of this compound with various primary or secondary amines. organic-chemistry.org For example, titanium(IV) chloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

TransformationReagentsSolventConditionsTypical Yield
EsterificationAlcohol, cat. H₂SO₄Excess AlcoholRefluxGood to Excellent
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂2. Amine, BaseAnhydrous, non-proticRoom Temp to RefluxHigh
Amidation (Coupling Agent)Amine, Coupling Agent (e.g., EDC, TiCl₄)Aprotic (e.g., DCM, Toluene)Room Temp to RefluxModerate to Excellent

This table presents generalized conditions based on reactions with similar substrates.

Reduction Pathways to Alcohols and Aldehydes

The reduction of the carboxylic acid group provides access to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates.

Reduction to Alcohols: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165). nih.gov However, more powerful reagents can effectively reduce them to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a classic reagent for this transformation, providing high yields. britannica.com A more chemoselective option is the use of borane (B79455) (BH₃), often in the form of a borane-tetrahydrofuran (B86392) (BH₃-THF) complex or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) complex. nih.govresearchgate.netresearchgate.netacs.org Borane reagents are advantageous as they selectively reduce carboxylic acids in the presence of many other functional groups, such as esters, amides, and nitro groups. nih.govresearchgate.net Therefore, treating this compound with BH₃-THF would be expected to selectively reduce the carboxylic acid to a hydroxymethyl group, yielding 4-[(1R)-1-(acetylamino)ethyl]benzyl alcohol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. britannica.comncert.nic.in Therefore, the reaction often proceeds to the primary alcohol. To stop the reduction at the aldehyde stage, the carboxylic acid is typically converted to a derivative that is more readily reduced, such as an acyl chloride, an ester, or an amide. britannica.comncert.nic.inresearchgate.net For example, the Rosenmund reduction involves the hydrogenation of an acyl chloride over a poisoned catalyst (palladium on barium sulfate), which prevents further reduction of the aldehyde. ncert.nic.in Another approach is the use of specific reducing agents at low temperatures, such as diisobutylaluminum hydride (DIBAL-H) on an ester or a Weinreb amide. chemistrysteps.com A one-pot method for the direct conversion of carboxylic acids to aldehydes using DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl) has also been reported. chemistrysteps.com

Table 2: Reagents for the Reduction of Aromatic Carboxylic Acids

ProductReagentSelectivityTypical Conditions
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Strong, unselectiveTHF, Reflux
Primary AlcoholBorane (BH₃-THF or BH₃-SMe₂)Chemoselective for COOHTHF, 0 °C to Room Temp
Aldehyde1. Convert to Acyl Chloride2. H₂, Pd/BaSO₄ (Rosenmund)Requires derivative formationVarious
Aldehyde1. Convert to Ester/Amide2. DIBAL-HRequires derivative formationLow Temperature

This table summarizes common reduction methods for aromatic carboxylic acids.

Reactivity of the Acetylamino Moiety

The acetylamino group, a secondary amide, also possesses distinct reactivity that can be exploited for further functionalization.

N-Deacetylation and Further Amine Functionalization

The removal of the acetyl group, or N-deacetylation, unmasks the primary amine, which can then participate in a wide range of reactions. N-deacetylation is essentially the hydrolysis of the amide bond and can be achieved under either acidic or basic conditions, typically requiring heating. etsu.eduresearchgate.netarkat-usa.org For example, refluxing this compound in aqueous hydrochloric acid or sodium hydroxide (B78521) would lead to the formation of 4-[(1R)-1-aminoethyl]benzoic acid. etsu.eduarkat-usa.org Enzymatic methods for deacetylation also exist and can offer milder reaction conditions. nih.govnih.gov Once the primary amine is exposed, it can be subjected to various functionalization reactions, such as alkylation, acylation with different acyl groups, sulfonylation, or conversion to other nitrogen-containing functional groups.

Acyl Group Exchange Reactions

Instead of complete deacetylation, it is also possible to exchange the acetyl group for another acyl group. This can be achieved through a deacetylation-reacylation sequence. Alternatively, under certain conditions, a transamidation reaction might be possible, although this is generally a difficult transformation. researchgate.net A more practical approach involves N-deacetylation followed by reaction with a different acylating agent, such as an acyl chloride or anhydride (B1165640), to introduce a new acyl group. nih.gov This allows for the modification of the properties of the side chain while maintaining the amide linkage.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of this compound can undergo substitution reactions, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. The outcome of the reaction is governed by the electronic effects of the substituents already present on the ring. uci.eduyoutube.comorganicchemistrytutor.comlibretexts.org The carboxylic acid group is an electron-withdrawing group and acts as a meta-director, deactivating the ring towards electrophilic attack. youtube.com Conversely, the acetylamino group and the alkyl substituent are electron-donating groups and are ortho, para-directors, activating the ring towards electrophilic attack. youtube.comorganicchemistrytutor.comlibretexts.org

In the case of this compound, the powerful ortho, para-directing effect of the acetylamino group (and to a lesser extent, the ethyl group) will dominate over the meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions ortho to the acetylaminoethyl substituent (positions 3 and 5). Steric hindrance from the ethyl group might slightly favor substitution at position 3 over position 5.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on the aromatic ring and requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. wikipedia.orgmasterorganicchemistry.comphiladelphia.edu.jo The benzene ring of this compound is not highly activated for NAS as it lacks powerful electron-withdrawing groups like nitro groups ortho or para to a potential leaving group. Therefore, under typical conditions, nucleophilic aromatic substitution is not a favored reaction pathway for this compound.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting EffectReactivity Effect
-COOHElectron-withdrawingMetaDeactivating
-NHCOCH₃Electron-donating (resonance)Ortho, ParaActivating
-CH(CH₃)NHCOCH₃Electron-donating (inductive)Ortho, ParaActivating

This table summarizes the directing effects of the functional groups present in the title compound.

This compound is a molecule rich in chemical reactivity. The carboxylic acid function provides a handle for esterification, amidation, and reduction to alcohols or aldehydes. The acetylamino group can be hydrolyzed to the corresponding primary amine for further functionalization or undergo acyl exchange. Finally, the aromatic ring is susceptible to electrophilic substitution, with the reaction site being directed primarily by the activating acetylaminoethyl substituent. A thorough understanding of these reactive pathways is essential for the strategic design and synthesis of novel derivatives of this compound for various applications.

Stereochemical Stability, Inversion, and Racemization Pathways

The stereochemical stability of the single chiral center in this compound is a critical parameter, particularly in contexts requiring enantiopurity. The primary pathway for the loss of stereochemical integrity is through racemization, the process by which an enantiomerically pure sample is converted into a mixture of equal parts of both enantiomers.

Mechanism of Racemization:

For N-acetylated amino acids, including the subject compound, the principal mechanism of racemization, especially under basic or certain activating conditions, involves the formation of an azlactone (also known as an oxazolone) intermediate. mdpi.com The process is initiated by the activation of the carboxyl group, which can then be attacked by the amide oxygen. This intramolecular cyclization forms the azlactone ring.

The key to racemization lies in the increased acidity of the α-hydrogen (the hydrogen attached to the chiral carbon) in the azlactone intermediate. mdpi.com This proton can be abstracted by a base, leading to the formation of a planar, achiral enolate or a resonance-stabilized carbanion. mdpi.comnih.gov Subsequent reprotonation of this planar intermediate can occur from either face with equal probability, resulting in a racemic mixture of the azlactone, which upon hydrolysis or reaction, yields the racemic N-acetyl amino acid.

Factors Influencing Racemization:

Several factors can influence the rate of racemization of this compound:

Base: The presence and strength of a base are crucial. Stronger bases will more readily abstract the α-proton of the azlactone, accelerating racemization. mdpi.com Studies on similar N-acetyl amino acids have shown that the choice of base during chemical reactions, such as peptide couplings, can significantly impact the degree of racemization. mdpi.com

Temperature: Increased temperatures generally accelerate reaction rates, including the rate of racemization. Thermal racemization of N-acetyl-D,L-α-aminocarboxylic acids has been observed upon melting and heating, a process that can be catalyzed by the addition of acetic anhydride. mdpi.com

Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in the racemization pathway.

Activating Agents: In the context of carboxylic acid chemistry, the reagents used to activate the carboxyl group for subsequent reactions (e.g., amide bond formation) can promote azlactone formation and thus racemization.

Condition Effect on Racemization Underlying Principle
Presence of Base Increases rateFacilitates abstraction of the acidic α-proton from the azlactone intermediate. mdpi.com
Increased Temperature Increases rateProvides the necessary activation energy for the racemization process. mdpi.com
Carboxylic Acid Activating Agents Can increase ratePromotes the formation of the azlactone intermediate, which is prone to racemization. mdpi.com

Photochemical Transformations and Photoinduced Reactions

The aromatic nature of the benzoic acid moiety and the presence of the amide chromophore make this compound susceptible to photochemical transformations upon absorption of ultraviolet (UV) light.

Photo-Fries Rearrangement:

A potential photochemical pathway for N-acetylated aromatic compounds is the photo-Fries rearrangement. researchgate.net This reaction involves the homolytic cleavage of the N-acyl bond upon photoexcitation, generating a radical pair consisting of an acyl radical and an aminyl radical, confined within a solvent cage. wikipedia.org These radicals can then recombine at the ortho or para positions of the aromatic ring, leading to the formation of amino-ketone isomers. While this is a known reaction for phenolic esters and anilides, its occurrence in N-acetylated benzylic amines is plausible. The reaction typically proceeds from the singlet excited state. conicet.gov.ar

Photodecarboxylation:

Given the presence of the carboxylic acid group on the aromatic ring, photodecarboxylation is another conceivable photoreaction. Research on N-acyl aromatic amino acids has demonstrated that photoredox catalysis can mediate the decarboxylation of the α-amino acid moiety to generate α-amino radicals. nih.gov While the carboxylic acid in the subject compound is attached to the aromatic ring and not the α-carbon, direct photodecarboxylation of aromatic carboxylic acids can occur, although it often requires specific conditions or sensitizers.

Benzylic C-N Bond Cleavage:

The benzylic C-N bond in the molecule could also be susceptible to photochemical cleavage. Studies on related systems have shown that irradiation can lead to the breaking of benzylic C-N bonds, resulting in the release of the amine. nih.gov This process would lead to the degradation of the molecule.

Singlet Oxygen Generation:

Aromatic amino acids and their N-acetylated derivatives are known to generate singlet oxygen upon UV irradiation, albeit with varying quantum yields. Tryptophan and tyrosine derivatives are generally more efficient in this regard than phenylalanine derivatives. The generation of singlet oxygen, a reactive oxygen species, can lead to subsequent oxidative degradation of the parent molecule or other nearby substrates.

Photochemical Process Potential Products General Mechanism
Photo-Fries Rearrangement Isomeric amino-ketonesHomolytic cleavage of the N-acyl bond followed by radical recombination on the aromatic ring. researchgate.netwikipedia.org
Photodecarboxylation Des-carboxy derivativesElimination of CO2 from the carboxylic acid group, potentially via radical intermediates. nih.gov
Benzylic C-N Bond Cleavage Fragments resulting from C-N bond scissionHomolytic or heterolytic cleavage of the bond between the chiral carbon and the nitrogen atom. nih.gov
Singlet Oxygen Generation Oxidized productsEnergy transfer from the excited state of the molecule to ground state oxygen.

Synthesis and Structure Property Relationships of Derivatives and Analogues

Systematic Modification of the Benzoic Acid Ring Substitution Pattern

The substitution pattern of the benzoic acid ring plays a critical role in determining the electronic properties and acidity of the molecule. The effect of substituents on the acidity of benzoic acids is a well-established principle in organic chemistry. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, when placed in the meta or para position, increase the acidity of the carboxylic acid. libretexts.org This is because they stabilize the negative charge of the conjugate base (the carboxylate anion) through inductive or resonance effects. libretexts.org Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups tend to decrease acidity by destabilizing the carboxylate anion. libretexts.org

A unique phenomenon known as the "ortho-effect" is observed where most substituents at the ortho position, regardless of their electronic nature, increase the acid strength of benzoic acid. libretexts.org This is thought to be a combination of steric and electronic factors. For instance, in a related series of benzoic acid derivatives synthesized as potential VLA-4 antagonists, the introduction of a chlorine or bromine atom at the 3-position (meta to the carboxyl group) led to significant improvements in pharmacokinetic properties. nih.gov

Systematic synthesis of analogues would involve preparing derivatives with various substituents at the 2, 3, 5, and 6 positions of the 4-[(1R)-1-(acetylamino)ethyl]benzoic acid core. For example, the synthesis of 4-aminobenzoic acid derivatives often starts from a corresponding nitrobenzoate, which is then reduced. orgsyn.org A similar strategy could be employed, starting with substituted 4-nitro- or 4-aminobenzoic acids, to build a library of analogues.

Table 1: Predicted Effects of Substituents on the Acidity of Benzoic Acid Analogues

Substituent PositionSubstituent TypeGroup ExamplePredicted Effect on Acidity (pKa)Rationale
para (4-position)Electron-Withdrawing-NO₂, -CNDecrease (Stronger Acid)Stabilizes carboxylate anion via resonance/induction. libretexts.orglibretexts.org
para (4-position)Electron-Donating-OCH₃, -CH₃Increase (Weaker Acid)Destabilizes carboxylate anion via resonance/induction. libretexts.org
meta (3-position)Electron-Withdrawing-Cl, -Br, -NO₂Decrease (Stronger Acid)Stabilizes carboxylate anion primarily via induction. libretexts.orgnih.gov
meta (3-position)Electron-Donating-OCH₃, -CH₃Increase (Weaker Acid)Destabilizes carboxylate anion primarily via induction. libretexts.org
ortho (2-position)Withdrawing or Donating-Cl, -CH₃, -OHDecrease (Stronger Acid)"Ortho-effect" involving steric and electronic factors. libretexts.org

Variation of the N-Acyl Group and Its Impact on Molecular Properties

The N-acyl group is another key site for modification. The parent compound features an acetyl group (CH₃CO-), but this can be readily varied by using different acylating agents. The synthesis of N-acyl derivatives can be achieved by reacting the corresponding amine precursor with various acyl chlorides or by coupling with carboxylic acids. epa.gov

Studies on related N-acyl compounds, such as N-acyl-α-amino acids, demonstrate that the nature of the acyl group significantly influences the molecule's properties. For example, in a series of N-acylethanolamine acid amidase (NAAA) substrates, the catalytic efficiency was shown to be highly dependent on the length and saturation of the fatty acyl chain, with peak activity observed for a 16-carbon chain. nih.gov This suggests that both the steric bulk and lipophilicity of the N-acyl group are critical for molecular recognition and activity.

Table 2: Potential N-Acyl Group Variations and Their Predicted Impact

N-Acyl GroupChemical FormulaKey FeaturePredicted Impact on Molecular Properties
Formyl-CHOSmallest acyl groupIncreased polarity compared to acetyl
Propanoyl-COCH₂CH₃Increased alkyl characterIncreased lipophilicity, potential for enhanced van der Waals interactions
Butyryl-CO(CH₂)₂CH₃Longer alkyl chainFurther increased lipophilicity
Benzoyl-COC₆H₅Aromatic, rigidIntroduces potential for π-π stacking interactions, increased steric bulk
Chloroacetyl-COCH₂ClElectrophilic centerIntroduces a reactive site, alters electronic properties

Alterations to the Chiral Ethyl Side Chain and Stereogenic Center

The chiral ethyl side chain, with its stereogenic center at the (R)-position, is fundamental to the compound's three-dimensional structure. Altering this group can provide significant insights into structure-activity relationships (SAR). Modifications could include changing the length of the alkyl chain (e.g., replacing ethyl with methyl, propyl, or isopropyl groups) or introducing functional groups.

In a study of substituted sulfamoyl benzamidothiazoles, replacing a phenyl ring with various nonpolar aliphatic substituents (methyl, ethyl, propyl) resulted in a complete loss of activity, indicating that a specific group is necessary for biological function. nih.gov This highlights the sensitivity of molecular interactions to changes in this part of the scaffold.

Furthermore, the stereochemistry is often crucial for biological activity. Synthesizing the (S)-enantiomer or the racemic mixture of 4-[(1)-1-(acetylamino)ethyl]benzoic acid would be essential to determine if the observed properties are stereospecific. The synthesis could be adapted using (S)- or racemic 1-phenylethylamine (B125046) precursors. The difference in activity between enantiomers is a common feature in biologically active molecules, where one enantiomer fits a target binding site significantly better than the other.

Synthesis of Cyclic and Spiro Derivatives Incorporating the Core Structure

Creating more rigid, conformationally constrained analogues through cyclization can lead to enhanced potency and selectivity. Various synthetic strategies can be envisioned for creating cyclic and spiro derivatives from the this compound framework.

One approach involves intramolecular reactions. For example, derivatives of the core structure could be designed to undergo cyclodehydration to form oxazolone (B7731731) rings, a reaction used in the synthesis of N-acyl-α-amino acid derivatives. nih.gov Another strategy could involve a multi-component reaction to build a new heterocyclic ring onto the existing scaffold. One-pot, three-component reactions are efficient methods for synthesizing complex spiro compounds, such as spiro-4H-pyrans or spiro-oxindoles. nih.govmdpi.com For instance, a reaction might be designed between an isatin (B1672199) derivative, a malononitrile (B47326) equivalent, and a functionalized version of the core this compound structure. nih.gov

The synthesis of spiro-heterocycles often proceeds via the in-situ generation of reactive intermediates, like azomethine ylides, which then undergo cycloaddition reactions. researchgate.net A known precursor, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, was used to synthesize a phthalide–carboxamide system, demonstrating how complex rearrangements can lead to novel cyclic structures from a benzoic acid starting material. mdpi.com

Investigation of Conformational Preferences in Modified Analogues

The three-dimensional conformation of a molecule dictates how it interacts with its environment, including biological targets. Understanding the conformational preferences of this compound and its analogues is crucial. The parent molecule has several rotatable bonds: the bond connecting the chiral center to the phenyl ring, the C-N amide bond, and the bond to the carboxylic acid group.

In a structurally related compound, 4-(2-benzoyl-ethyl)benzoic acid, X-ray crystallography revealed that the two aromatic rings were twisted relative to each other with a significant dihedral angle of 78.51°. nih.gov Molecular docking studies on N-acyl-anthranoylanthranilic acids have shown that specific hydrogen bonds and π-π stacking interactions within a binding pocket determine the preferred conformation and activity. ekb.eg

For the this compound framework, computational methods like molecular dynamics simulations and quantum mechanics calculations can predict low-energy conformations. Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural data. By studying the modified analogues from the previous sections, researchers can determine how changes in substitution or cyclization restrict the available conformational space and potentially "lock" the molecule into a more active or stable shape.

Principles of Scaffold Design Based on the this compound Framework

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. rsc.org The this compound structure is an example of a "privileged scaffold" because it contains a combination of features—an aromatic ring, a carboxylic acid, an amide linkage, and a chiral center—that are commonly found in biologically active molecules.

The principles of scaffold-based design involve a few key strategies:

Library Generation: Systematically creating a collection of compounds by introducing diverse chemical groups at the identified modification sites (the ring, the N-acyl group, and the side chain). nih.govnih.gov This allows for a broad exploration of chemical space around the core structure.

Structure-Activity Relationship (SAR) Exploration: Analyzing how these systematic changes affect the molecule's properties to build a predictive model. For example, SAR studies on a 2-morpholinobenzoic acid scaffold confirmed the optimal substitution pattern for its activity. rsc.org

Property Optimization: Using the SAR data to fine-tune the scaffold. If initial hits have poor properties (e.g., low solubility), the scaffold can be modified to improve them while retaining the desired activity. This might involve replacing the benzoic acid with a bioisostere or altering the N-acyl group to modulate lipophilicity. nih.gov

This scaffold provides a rigid aromatic core for presenting functional groups in a defined spatial orientation, while the side chain offers chirality and hydrogen-bonding capabilities, making it a valuable starting point for the design of new functional molecules. nih.gov

Applications in Advanced Organic and Supramolecular Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid makes it a valuable chiral building block in asymmetric synthesis. This field of chemistry focuses on the selective synthesis of a specific enantiomer of a chiral molecule, a critical aspect in the development of pharmaceuticals and other bioactive compounds.

Precursor for the Synthesis of Complex Organic Molecules

While specific, large-scale syntheses of complex natural products or pharmaceuticals directly employing this compound as a starting material are not extensively documented in publicly available research, its structure suggests its utility as a precursor. The carboxylic acid and the acetylamino group provide reactive handles for a variety of chemical transformations. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the acetyl group can be hydrolyzed to reveal a primary amine, which can then be further functionalized. This allows for the stepwise construction of more intricate molecular architectures. The synthesis of various polyfunctionalized cyclopentane (B165970) derivatives, for example, has been achieved through the asymmetric synthesis using N-benzyl-N-α-methylbenzylamine, a structurally related chiral amine, highlighting the potential of such chiral motifs in building complex frameworks. nih.gov

Component in the Design of Chiral Catalysts and Auxiliaries

The design of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis. These molecules, used in substoichiometric or stoichiometric amounts, respectively, guide chemical reactions to produce a desired enantiomer. While specific catalysts directly derived from this compound are not prominently featured in the literature, its structural motifs are found in various successful chiral catalysts and auxiliaries. For instance, chiral ligands containing carboxylic acid groups have been used in transition metal catalysis. researchgate.net The development of such catalysts often relies on the principle of creating a well-defined chiral environment around a metal center to control the stereochemical outcome of a reaction. nih.govalfachemic.com The combination of a rigid aromatic backbone and a chiral side chain, as present in this compound, is a common design element in such catalysts.

Role as a Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The carboxylic acid group and the amide functionality in this compound make it a potential ligand for transition metals. In asymmetric catalysis, chiral ligands are crucial for inducing enantioselectivity in reactions catalyzed by metals such as rhodium, palladium, and iridium. slideshare.net While specific applications of this compound as a ligand in well-established catalytic reactions are not extensively reported, the broader class of chiral carboxylic acids has been explored for this purpose. researchgate.net For example, chiral phosphoric acid derivatives have been successfully employed as ligands in palladium-catalyzed enantioselective C-H functionalization reactions. mdpi.com The design of such ligands often aims to create a specific steric and electronic environment that favors the formation of one enantiomer over the other.

Participation in Supramolecular Assemblies and Co-Crystallization Studies

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, ordered structures. The carboxylic acid and amide groups of this compound are excellent candidates for forming robust hydrogen bonds. This property makes it a promising component for the construction of supramolecular assemblies and for co-crystallization studies. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used technique in crystal engineering and pharmaceutical sciences.

While specific co-crystallization studies involving this compound are not readily found, the behavior of related benzoic acid derivatives provides valuable insights. For instance, achiral benzoic acid derivatives have been shown to form chiral cocrystals with various amines through hydrogen bonding interactions. acs.orgacs.org The ability of molecules to self-assemble into chiral superstructures is a key area of research with potential applications in chiral separation and nonlinear optics. nih.govelsevierpure.com The chiral nature of this compound itself could be leveraged to direct the formation of specific chiral supramolecular architectures. The study of chiral recognition, where a chiral molecule preferentially interacts with one enantiomer of another chiral compound, is also a relevant area where this compound could find application. nih.govrsc.org

Contribution to Material Science Research (e.g., Chiral Polymers, Liquid Crystals, Non-Linear Optical Materials)

The unique combination of a chiral center and a rigid aromatic core in this compound makes it a potential building block for advanced materials.

Chiral Polymers: The incorporation of chiral units into a polymer backbone can lead to materials with unique properties, such as the ability to recognize and separate other chiral molecules. While direct polymerization of this compound is not a common example, the principles of creating chiral polymers often involve the use of chiral monomers. The development of chiral polymers is an active area of research with applications in catalysis, separation science, and sensing. nih.gov

Liquid Crystals: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Chiral molecules are often used to induce helical structures in liquid crystalline phases, leading to materials with unique optical properties. researchgate.netmdpi.comrsc.org Benzoic acid derivatives are known to be effective mesogens (molecules that can form liquid crystal phases). chemicalbook.com The introduction of a chiral center, as in this compound, could lead to the formation of chiral nematic or smectic phases. The evaluation of the surface properties of liquid crystals like 4-(decyloxy)benzoic acid has been explored for applications in isomer separation. nih.gov

Non-Linear Optical (NLO) Materials: Materials with non-linear optical properties are of great interest for applications in telecommunications, optical computing, and other advanced technologies. Organic molecules with a combination of electron-donating and electron-accepting groups, along with a π-conjugated system, often exhibit significant NLO activity. jhuapl.edu While the NLO properties of this compound itself have not been extensively studied, the general class of benzoic acid derivatives has been investigated for this purpose. preprints.org The presence of a chiral center can also influence the NLO properties of a material. researchgate.net

Development as a Chemical Probe for Mechanistic Organic Studies

The well-defined structure of this compound, with its specific stereochemistry, makes it a potential tool for investigating the mechanisms of chemical reactions. By incorporating this molecule into a reaction and analyzing the stereochemical outcome of the products, chemists can gain insights into the transition states and intermediates involved. While there are no specific published studies that explicitly use this compound as a mechanistic probe, the use of chiral molecules for this purpose is a common practice in physical organic chemistry. For example, understanding how a chiral catalyst transfers its stereochemical information to a substrate is a fundamental question that can be addressed using well-defined chiral probes. researchgate.net

Q & A

Q. What are the critical safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis steps involving acetyl chloride ( ).
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.